molecular formula C10H7ClN4O2 B13880553 5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine

5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine

Cat. No.: B13880553
M. Wt: 250.64 g/mol
InChI Key: GRJSGQLDUOYOSI-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-3-nitroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a catalyst such as copper chloride (CuCl2) and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-3-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and nitro group on the phenyl ring, along with the pyrimidine core, makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H7ClN4O2

Molecular Weight

250.64 g/mol

IUPAC Name

5-(4-chloro-3-nitrophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H7ClN4O2/c11-8-2-1-6(3-9(8)15(16)17)7-4-13-10(12)14-5-7/h1-5H,(H2,12,13,14)

InChI Key

GRJSGQLDUOYOSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N=C2)N)[N+](=O)[O-])Cl

Origin of Product

United States

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